molecular formula C12H13NO2 B12573675 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde CAS No. 630392-26-6

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde

Cat. No.: B12573675
CAS No.: 630392-26-6
M. Wt: 203.24 g/mol
InChI Key: LZPJPXMTSBDIGS-UHFFFAOYSA-N
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Description

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is a benzaldehyde derivative featuring a conjugated enaminone moiety (a pent-2-en-3-yl backbone with amino and oxo substituents) attached to the para position of the benzaldehyde ring. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde exhibit anticancer activity against colorectal carcinoma cells , and hydrazone derivatives of pyrrole-2-carbaldehyde demonstrate constrictive effects on ileal smooth muscle . These studies highlight the significance of substituent effects on benzaldehyde derivatives, suggesting that the amino and oxo groups in 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde may confer unique reactivity or bioactivity compared to other analogs.

Properties

CAS No.

630392-26-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-amino-4-oxopent-2-en-3-yl)benzaldehyde

InChI

InChI=1S/C12H13NO2/c1-8(13)12(9(2)15)11-5-3-10(7-14)4-6-11/h3-7H,13H2,1-2H3

InChI Key

LZPJPXMTSBDIGS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)C=O)C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde typically involves the condensation of acetylacetone with 4-aminobenzaldehyde in the presence of a catalyst such as formic acid. The reaction is carried out in methanol, and the product is obtained through crystallization .

Industrial Production Methods

While specific industrial production methods for 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: 4-(2-Amino-4-oxopent-2-en-3-yl)benzoic acid.

    Reduction: 4-(2-Amino-4-oxopent-2-en-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as PI3 kinase, which plays a crucial role in signal transduction pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups: The dimethylamino group (-N(CH₃)₂) in 4-(dimethylamino)benzaldehyde enhances electron density, facilitating Schiff base formation and improving binding to biological targets .
  • Steric Effects : Bulky substituents (e.g., benzyloxy in 4-benzyloxybenzaldehyde) may hinder reactivity but improve stability, as seen in boronic acid derivatives .

Physicochemical Properties

  • Solubility: Amino and oxo groups likely enhance aqueous solubility compared to nonpolar derivatives like 4-benzyloxybenzaldehyde.
  • Reactivity: The α,β-unsaturated ketone (enaminone) in the target compound may undergo Michael addition or cyclization reactions, similar to cinnamaldehyde-derived Schiff bases .

Research Findings and Methodologies

Experimental Studies

  • In Vitro Assays : Compounds like 1-methylisatin N,N-dimethylcarbamylhydrazone (1MDCh) reduce ileal contraction amplitude by 45% (0.61 g → 0.34 g), indicating that substituents on the benzaldehyde core critically influence bioactivity .

Biological Activity

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antitumor properties. This article reviews the current research findings, including its mechanisms of action, biological evaluations, and potential therapeutic applications.

4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde possesses a unique structure that allows it to participate in various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in organic synthesis. Its ability to act as both a nucleophile and an electrophile enhances its utility as an intermediate in drug development.

Antibacterial Activity

Research has indicated that 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems essential for growth and replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed into a novel antibacterial agent, especially against resistant strains.

Antitumor Activity

The antitumor potential of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, such as breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Case Study:
A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines reported IC50 values of 15 µM and 20 µM, respectively, indicating potent antitumor activity. The mechanism was linked to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.

The biological activity of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit PI3 kinase, a key player in signal transduction pathways that regulate cell growth and survival.
  • Reactive Oxygen Species Generation: By inducing oxidative stress within cells, the compound can trigger apoptotic pathways that lead to cancer cell death.

Research Findings

Recent studies have focused on synthesizing derivatives of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde to enhance its biological activity and selectivity. Structure–activity relationship (SAR) studies have identified specific modifications that improve its potency against target cells while reducing toxicity.

Derivative IC50 (µM) Activity
Compound A10Enhanced antitumor
Compound B5Increased antibacterial

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